6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUKVMMGYGOCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382358 | |

| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849020-87-7 | |

| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849020877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861AS683MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Hydroxy-4-(trifluoromethyl)nicotinic acid properties

An In-depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic strategies, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound, registered under CAS Number 849020-87-7, is a substituted pyridine derivative.[1] The molecule incorporates three key functional groups that dictate its chemical behavior and utility: a pyridine ring, a carboxylic acid, and a trifluoromethyl (CF₃) group. The electron-withdrawing nature of the CF₃ group and the nitrogen atom in the pyridine ring significantly influences the acidity of the carboxylic acid and the overall electronic profile of the molecule.

The pyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2] This tautomerism is a critical consideration in its reactivity and biological interactions.

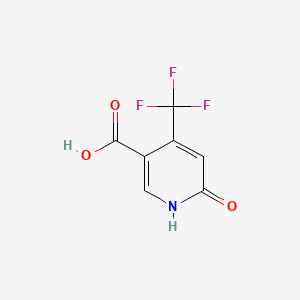

Diagram 1: Chemical Structure of this compound

A 2D representation of the core molecular structure.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 849020-87-7 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][2][3] |

| Molecular Weight | 207.11 g/mol | [1][2][3] |

| Melting Point | 302-305°C (decomposes) | [3] |

| Appearance | White to off-white solid | [4] |

Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be conceptualized based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring or the modification of a pre-existing, suitably functionalized precursor.

One plausible retrosynthetic approach begins with a readily available 6-hydroxynicotinic acid derivative.[5] The key challenge is the regioselective introduction of the trifluoromethyl group at the C4 position. Modern trifluoromethylation reactions, often employing copper catalysis with reagents like methyl chlorodifluoroacetate (MCDFA), provide a potential route.[5]

A Conceptual Experimental Protocol:

-

Halogenation (Pre-functionalization): The synthesis would likely commence with the regioselective iodination or bromination of a 6-alkoxy or 6-chloronicotinic acid ester at the 4-position. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

-

Trifluoromethylation: The resulting 4-halo-6-substituted-nicotinate would then undergo a copper-mediated trifluoromethylation. This step is critical and requires careful optimization of the catalyst, ligand, solvent, and trifluoromethyl source to ensure high conversion and yield.[5]

-

Hydrolysis/Deprotection: The final step involves the hydrolysis of the ester group to the carboxylic acid and, if necessary, the deprotection of the 6-hydroxy group (e.g., cleavage of a chloro or alkoxy group) under acidic or basic conditions to yield the final product.

Diagram 2: Conceptual Synthesis Workflow

A generalized workflow for the synthesis of the target compound.

This multi-step process requires rigorous purification and characterization at each stage, leveraging techniques such as column chromatography, crystallization, and spectroscopic analysis.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is indispensable. While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of key spectroscopic features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Two distinct signals in the aromatic region are expected for the two protons on the pyridine ring. A broad singlet, which may exchange with D₂O, would correspond to the carboxylic acid proton, and another for the hydroxyl proton.

-

¹³C NMR: Signals would correspond to the seven carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid, the CF₃ carbon (split into a quartet by fluorine coupling), and the carbons of the pyridine ring.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, providing a clear and sensitive handle for detection and quantification.[6]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. Expected peaks include a broad O-H stretch (3200-2500 cm⁻¹) for the hydrogen-bonded carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (1350-1100 cm⁻¹).[7][8][9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the molecular weight of the compound (m/z 207.11), likely as the [M-H]⁻ ion at m/z 206 or the [M+H]⁺ ion at m/z 208.[7][10]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a trifluoromethyl group and a nicotinic acid scaffold makes this molecule a highly valuable building block for the synthesis of novel therapeutic agents.

Key Application: WDR5 Inhibitors this compound is utilized in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5 protein-protein interaction.[3] WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are frequently dysregulated in various cancers, including leukemia. By disrupting the interaction between WDR5 and its binding partners, these inhibitors represent a promising therapeutic strategy for oncology.

The Role of the Trifluoromethyl Group The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a well-established strategy in medicinal chemistry to enhance key properties:[4][11]

-

Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug.[4][12]

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][12]

-

Binding Affinity: The strong dipole moment of the CF₃ group can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.

Diagram 3: Role as a Pharmaceutical Building Block

Illustrating the compound's journey from a chemical intermediate to a component of therapeutically relevant molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification: Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.[3][13]

-

H315: Causes skin irritation.[13]

-

H319: Causes serious eye irritation.[13]

-

H335: May cause respiratory irritation.[13]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][14]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated place.[13][16] Keep the container tightly closed to prevent moisture absorption.[13][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

References

-

6-Hydroxy-4-trifluoromethylnicotinic acid | C7H4F3NO3 | CID 2782930. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Retrieved January 6, 2026, from [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. (2013, May 9). ACS Publications. Retrieved January 6, 2026, from [Link]

-

6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID. (n.d.). Gsrs. Retrieved January 6, 2026, from [Link]

-

6-Hydroxy-2-(trifluoromethyl)nicotinic acid. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2025, December 25). Retrieved January 6, 2026, from [Link]

-

4-(Trifluoromethyl)nicotinic acid. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. (2018, September 27). PubMed. Retrieved January 6, 2026, from [Link]

-

6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 6, 2026, from [Link]

-

The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. (2020, February 5). ResearchGate. Retrieved January 6, 2026, from [Link]

-

6 Hydroxy 4 trifluoromethyl nicotinic acid. (2025, September 29). mzCloud. Retrieved January 6, 2026, from [Link]

-

Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

6-Fluoro-4-(trifluoromethyl)nicotinic acid | C7H3F4NO2 | CID 130950727. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025, April 30). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved January 6, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mzCloud – 6 Hydroxy 4 trifluoromethyl nicotinic acid [mzcloud.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. fishersci.com [fishersci.com]

6-Hydroxy-4-(trifluoromethyl)nicotinic acid chemical structure

An In-Depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it belongs to the pyridine family, yet its unique substitution pattern—featuring both a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group—imparts distinct physicochemical properties that make it a valuable building block for complex molecular architectures.

The trifluoromethyl group is a cornerstone of modern pharmaceutical design, known for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Its incorporation into the nicotinic acid scaffold creates a versatile intermediate for synthesizing novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, grounded in established scientific principles and field-proven insights.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its reactivity and utility. The structure consists of a pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. This core is functionalized with three key substituents:

-

Carboxylic Acid (-COOH) at position 3: This group confers acidic properties and provides a primary reactive handle for amide bond formation and other derivatizations.

-

Trifluoromethyl (-CF3) at position 4: This electron-withdrawing group significantly impacts the electronic properties of the pyridine ring, increases the acidity of the carboxylic acid, and enhances the molecule's lipophilicity and stability against metabolic degradation.[2]

-

Hydroxyl (-OH) at position 6: This group introduces polarity and can exist in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This tautomerism can influence its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [3][4][5] |

| Molecular Weight | 207.11 g/mol | [3][4][5] |

| CAS Number | 849020-87-7 | [4][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 302-305°C (decomposes) | [3] |

| SMILES | O=C(O)c1c(cn(c1)O)C(F)(F)F | [5] |

| InChIKey | WCUKVMMGYGOCGJ-UHFFFAOYSA-N | [5] |

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively published in readily available literature, a logical retrosynthetic analysis based on known pyridine chemistry allows for the design of a robust synthetic protocol. The construction of such a substituted pyridine ring can be approached by either functionalizing a pre-existing pyridine core or by constructing the heterocyclic ring from acyclic precursors.

A plausible strategy involves the cyclocondensation reaction of a fluorinated building block with an appropriate amine, a common method for synthesizing substituted nicotinic acid derivatives.

Caption: A generalized workflow for the synthesis of the target molecule.

Representative Laboratory-Scale Synthesis Protocol

This protocol is a representative example derived from established synthetic methodologies for related compounds.[7][8] Causality: The choice of a palladium-on-carbon catalyst in similar syntheses is due to its high efficiency and selectivity in dehalogenation reactions via catalytic hydrogenation, a critical step for removing precursor functional groups like chlorine atoms.[8]

Step 1: Catalytic Dechlorination of a Precursor (Hypothetical)

-

Setup: To a 250 mL four-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-6-hydroxy-4-(trifluoromethyl)nicotinic acid (1 equivalent) and methanol (10 volumes).

-

Base Addition: Cool the stirred suspension in an ice-water bath to 0-5°C. Add triethylamine (2.2 equivalents) dropwise, ensuring the temperature remains below 10°C.

-

Catalyst Introduction: Purge the system with nitrogen. Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.1 w/w).

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas using a balloon.

-

Reaction: Allow the reaction to stir vigorously at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in water and acidify to pH 2 with concentrated hydrochloric acid.

-

Purification: The precipitated crude product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Applications and Research Interest

The primary value of this compound lies in its role as a sophisticated intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical industry.

Inhibition of WDR5 Protein-Protein Interactions

A significant application of this compound is in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5-MLL protein-protein interaction.[3] WDR5 (WD repeat-containing protein 5) is a critical component of histone methyltransferase complexes, and its interaction with MLL (mixed-lineage leukemia) protein is implicated in certain types of leukemia. By serving as a core scaffold, this compound enables the synthesis of potent and specific inhibitors that disrupt this interaction, representing a promising therapeutic strategy for these cancers.

Caption: Role as a key intermediate in the synthesis of WDR5 inhibitors.

Broader Potential in Drug Discovery

The structural motifs present in this molecule are highly relevant to modern drug design:

-

Trifluoromethyl Group: As previously noted, the -CF3 group is a bioisostere for other groups and is used to block metabolic oxidation, improve pharmacokinetics, and enhance binding affinity.[1][2] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, which is crucial for optimizing drug absorption and distribution.

-

Nicotinic Acid Scaffold: Nicotinic acid and its derivatives are known to have significant pharmacological effects, most notably in lipid management by interacting with receptors like the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[9][10] While the direct activity of this specific molecule is not established, its core structure suggests potential for designing ligands for related metabolic targets.[11][12]

This compound is therefore a valuable tool for researchers exploring new treatments for metabolic diseases, inflammation, and oncology.[11][13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[6]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

Recommended Safety Procedures

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[14]

-

Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Conclusion

This compound stands out as a highly functionalized and strategic chemical intermediate. Its unique combination of a reactive carboxylic acid, a hydroxyl group, and a property-enhancing trifluoromethyl group on a biologically relevant pyridine scaffold makes it exceptionally valuable for modern chemical synthesis. Its demonstrated use in creating targeted WDR5 inhibitors highlights its immediate impact in oncology research, while its structural features suggest broad potential across various therapeutic areas. For researchers and drug development professionals, this compound represents a key building block for constructing the next generation of complex, high-efficacy molecules. Continued exploration of its reactivity and applications will undoubtedly unlock new opportunities in the pursuit of novel medicines and materials.

References

-

This compound. (n.d.). PubChem. [Link]

-

6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID. (n.d.). Global Substance Registration System. [Link]

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Synthesis Chemical. [Link]

-

Applications of 6-Trifluoromethylnicotinic Acid in Pharma & Agrochemicals. (2025, October 11). LinkedIn. [Link]

-

Kamal, A., & Tamboli, J. R. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

-

Grundy, S. M. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20S–26S. [Link]

-

Pike, V. W. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. (2013). Organic Process Research & Development, 17(6), 893-900. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(10), 2268. [Link]

-

Nicotinic acid. (n.d.). Wikipedia. [Link]

-

Boden, W. E. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Sub-cellular biochemistry, 40, 203–222. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: A Key Building Block for WDR5-MLL Interaction Inhibitors

This technical guide provides a comprehensive overview of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS Number: 849020-87-7), a pivotal heterocyclic building block in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents, particularly those targeting epigenetic pathways. We will delve into its chemical properties, a detailed plausible synthesis protocol, its critical role as a precursor to potent WDR5-MLL interaction inhibitors, and a representative procedure for its application in synthesizing such targeted molecules.

Introduction: The Significance of a Fluorinated Nicotinic Acid Derivative

This compound is a specialized organic compound that has garnered significant attention for its utility in the synthesis of highly specific protein-protein interaction (PPI) inhibitors. Its structure, which combines a nicotinic acid core with a hydroxyl group and an electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that are advantageous in drug design. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate.

The primary significance of this molecule lies in its tautomeric form, 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid , which serves as a crucial pharmacophore in the development of inhibitors targeting the WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) interaction. This interaction is a key driver in certain types of cancer, making its inhibition a promising therapeutic strategy.

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 849020-87-7 | |

| Molecular Formula | C₇H₄F₃NO₃ | |

| Molecular Weight | 207.11 g/mol | |

| Physical Form | Solid | |

| Melting Point | 302-305 °C (decomposes) | [1] |

| Purity | Typically >96% | |

| Storage Temperature | Room Temperature | |

| InChI Key | WCUKVMMGYGOCGJ-UHFFFAOYSA-N |

Safety Profile:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

Synthesis of this compound: A Plausible Protocol

Proposed Synthetic Pathway

The proposed synthesis involves a cyclocondensation reaction to form the pyridine ring, followed by chlorination, hydrolysis, and reduction steps.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

This step is adapted from the procedure described in patent CN101851193A for a similar cyclocondensation reaction.[2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and anhydrous ethanol to form a slurry.

-

Add potassium carbonate (K₂CO₃) (1.5 eq) as a base.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

-

In a fume hood, carefully add 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 4-6 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Selective Dechlorination to 2-Chloro-3-cyano-4-(trifluoromethyl)pyridine

-

Dissolve 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add triethylamine (Et₃N) (1.1 eq) as a base.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%) as the catalyst.

-

Pressurize the vessel with hydrogen gas (H₂) (typically 1-3 atm) and stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Step 4: Hydrolysis of the Nitrile to 2-Chloro-4-(trifluoromethyl)nicotinic acid

-

Suspend 2-chloro-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH) (e.g., 6M).

-

Heat the mixture to reflux for 12-24 hours until the reaction is complete.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield 2-chloro-4-(trifluoromethyl)nicotinic acid.

Step 5: Hydrolysis of the Chloro Group to this compound

This final step can be challenging and may require harsh conditions. A hydrothermal approach, as suggested in patent CN102924371B for a related transformation, is a plausible method.[3]

-

Place 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and water in a sealed hydrothermal reaction vessel.

-

Heat the vessel to 150-180 °C for 24-48 hours.

-

After cooling to room temperature, carefully open the vessel.

-

The product may crystallize out upon cooling. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Spectroscopic Characterization (Predicted)

-

¹H NMR (in DMSO-d₆): Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. A broad singlet at lower field (δ >10 ppm) for the carboxylic acid proton and another broad singlet for the hydroxyl proton.

-

¹³C NMR (in DMSO-d₆): Signals for the two aromatic CH carbons, the quaternary carbons of the pyridine ring (one significantly deshielded due to the hydroxyl group), the carbon of the trifluoromethyl group (as a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon.

-

IR (ATR): A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and the hydroxyl group. A strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (ESI-): A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 206.0.

Application in the Synthesis of WDR5-MLL Inhibitors

The primary application of this compound is in the synthesis of WDR5-MLL interaction inhibitors, such as the potent and selective probe OICR-9429.[4] This involves an amide bond formation between the carboxylic acid of the title compound and an appropriate amine.

The Role of WDR5 in Disease

WDR5 is a core component of the MLL1 histone methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. In certain leukemias, a chromosomal translocation results in an MLL fusion protein that aberrantly activates genes promoting cell proliferation and survival. The interaction between the MLL fusion protein and WDR5 is critical for this oncogenic activity. Therefore, inhibiting the WDR5-MLL interaction presents a targeted therapeutic strategy.

Caption: Mechanism of WDR5-MLL inhibition in cancer cells.

Representative Protocol for Amide Coupling

The following is a general yet robust protocol for the amide coupling of this compound with an amine, such as the biphenyl amine core of OICR-9429, using a standard coupling agent like HATU.

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the amine coupling partner (1.0-1.2 eq).

-

Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).

-

Add the amide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl heteroarylcarboxamide.

Conclusion

This compound is a valuable and highly functionalized building block for the synthesis of targeted therapeutics. Its role as a key component of WDR5-MLL interaction inhibitors like OICR-9429 underscores its importance in the field of epigenetic drug discovery. The synthetic and application protocols provided in this guide, while based on established chemical principles and related literature, offer a strong foundation for researchers to utilize this compound in their drug development endeavors. Further optimization of the synthetic route and detailed spectroscopic analysis will undoubtedly facilitate its broader application in medicinal chemistry.

References

Sources

- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxy-4-(trifluoromethyl)nicotinic acid molecular weight

An In-Depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic acid: Properties, Synthesis, and Application in WDR5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. Its structural rigidity, combined with the unique electronic properties imparted by the trifluoromethyl group, makes it a valuable scaffold for developing targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed representative synthesis protocol, predicted spectroscopic data for characterization, and a thorough examination of its primary application as a key building block for potent inhibitors of the WD repeat-domain 5 (WDR5) protein, a critical target in oncology.

Physicochemical and Structural Properties

This compound exists in a tautomeric equilibrium with its keto form, 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid. The pyridinone (keto) form is generally favored in the solid state and is crucial for its role in molecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1][2] |

| CAS Number | 849020-87-7 | [3] |

| IUPAC Name | 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| Synonyms | 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid | [1] |

| Appearance | Solid (Pale Beige to Light Brown) | [2] |

| Melting Point | 302-305°C (decomposes) | [2] |

| InChI Key | WCUKVMMGYGOCGJ-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Representative Protocol

Causality in Experimental Design: The chosen strategy involves building the pyridine ring from acyclic precursors. This approach is often preferred for constructing highly substituted pyridines as it offers better control over regiochemistry compared to the direct functionalization of a pre-existing pyridine ring, which can be challenging and yield isomeric mixtures.

Figure 1: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Step 1: Hantzsch-type Pyridine Synthesis.

-

Protocol: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in absolute ethanol, add ammonium acetate (1.1 eq). Heat the mixture to reflux for 12-18 hours, monitoring by TLC.

-

Causality: This classic condensation reaction efficiently constructs the dihydropyridine core. Ammonium acetate serves as the nitrogen source for the ring. Ethanol is an effective and economical solvent for this transformation.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the dihydropyridine intermediate.

-

-

Step 2: Aromatization.

-

Protocol: Dissolve the dihydropyridine intermediate (1.0 eq) in toluene. Add activated manganese dioxide (MnO₂, 5.0 eq) portion-wise. Heat the suspension to reflux for 6-8 hours.

-

Causality: MnO₂ is a mild and effective oxidizing agent for converting dihydropyridines to their aromatic pyridine counterparts without affecting the trifluoromethyl or ester groups. Toluene is used as a high-boiling, inert solvent.

-

Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude pyridine ester, which can be used directly in the next step.

-

-

Step 3: Selective Oxidation of the Methyl Group.

-

Protocol: Suspend the crude pyridine ester (1.0 eq) in a 1:1 mixture of water and pyridine. Heat to 80°C and add potassium permanganate (KMnO₄, 3.0 eq) in portions over 2 hours. Maintain the temperature until the purple color disappears.

-

Causality: The methyl group at the 6-position is activated for oxidation to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this conversion. Pyridine acts as a co-solvent and base.

-

Workup: Cool the mixture, and quench with a saturated solution of sodium bisulfite. Acidify with concentrated HCl to pH ~2, which will precipitate the dicarboxylic acid monoester. Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 4: Ester Hydrolysis and Tautomerization.

-

Protocol: Suspend the product from Step 3 in 6M aqueous HCl. Heat to reflux for 12-24 hours until TLC or LC-MS shows complete conversion.

-

Causality: Strong acidic conditions are required to hydrolyze the stable ethyl ester to the corresponding carboxylic acid. This step also facilitates the tautomerization to the final, stable 6-oxo-pyridinone product.

-

Workup: Cool the reaction mixture in an ice bath. The final product will precipitate from the acidic solution. Collect the solid by filtration, wash with a small amount of ice-cold water, and dry thoroughly under high vacuum to yield this compound.

-

Spectroscopic Characterization: A Predictive Guide

Experimental spectroscopic data is essential for confirming the identity and purity of a synthesized compound. In the absence of published spectra for this specific molecule, this section provides a detailed prediction of the expected NMR and IR data based on established spectroscopic principles. This serves as an authoritative guide for researchers.

Predicted NMR Data (Solvent: DMSO-d₆)

The presence of fluorine significantly influences both ¹H and ¹³C NMR spectra through spin-spin coupling (J-coupling), providing valuable structural information.[4][5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment & Rationale |

| ¹H NMR | ~13.5 | br s | -COOH : Carboxylic acid proton, broad due to hydrogen bonding and exchange. |

| ~12.0 | br s | -NH- : Pyridinone N-H proton, broad due to exchange. | |

| ~8.5 | s | H2 : Aromatic proton adjacent to nitrogen, deshielded by the ring nitrogen and carbonyl. | |

| ~6.5 | s (or q, J ≈ 1-2 Hz) | H5 : Aromatic proton adjacent to the CF₃ group. May show a small quartet due to 4-bond coupling to CF₃. | |

| ¹³C NMR | ~168 | s | -COOH : Carboxylic acid carbonyl carbon. |

| ~162 | s | C6 : Pyridinone carbonyl carbon (C=O). | |

| ~145 | q, ²JCF ≈ 30-35 Hz | C4 : Carbon attached to the CF₃ group. The quartet splitting is highly characteristic. | |

| ~140 | s | C2 : Aromatic carbon adjacent to nitrogen. | |

| ~122 | q, ¹JCF ≈ 270-280 Hz | -CF₃ : Carbon of the trifluoromethyl group. Exhibits a large one-bond coupling constant. | |

| ~115 | s | C3 : Carbon bearing the carboxylic acid. | |

| ~110 | q, ³JCF ≈ 4-5 Hz | C5 : Aromatic carbon adjacent to the CF₃ group. | |

| ¹⁹F NMR | ~ -63 | s | -CF₃ : A single peak is expected in a proton-decoupled spectrum, characteristic of a CF₃ group on an aromatic ring.[6][7] |

Predicted IR Data (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid), overlapping with N-H stretch (pyridinone) |

| ~1710 | Strong | C=O stretch (carboxylic acid carbonyl) |

| ~1650 | Strong | C=O stretch (pyridinone lactam carbonyl) |

| ~1600 | Medium | C=C and C=N ring stretching |

| 1300 - 1100 | Very Strong | C-F stretching vibrations of the CF₃ group |

Application in Drug Discovery: Inhibition of WDR5

The primary and most significant application of this compound is as a critical starting material for the synthesis of potent small-molecule inhibitors targeting the WDR5 protein.[2]

The WDR5 Target

WDR5 is a scaffold protein that plays a central role in epigenetic regulation. It is an essential component of histone methyltransferase complexes, particularly the MLL1 (Mixed-Lineage Leukemia 1) complex.[8] WDR5 binds directly to MLL1 via a conserved sequence known as the WDR5-Interacting (WIN) motif. This interaction is critical for the catalytic activity of the M-LL1 complex, which trimethylates Histone H3 at Lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[9]

Furthermore, WDR5 has been identified as a key cofactor for the oncogenic transcription factor c-MYC, which binds to a different site on WDR5.[10][11] Dysregulation of both MLL1 and MYC is a hallmark of several aggressive cancers, including acute myeloid leukemia (AML) and glioblastoma.[12][13] Therefore, disrupting the protein-protein interactions (PPIs) of WDR5 presents a promising therapeutic strategy.

Figure 2: Logical relationship showing WDR5 as a cancer target and the role of the nicotinic acid precursor.

Structure-Activity Relationship (SAR) and the Role of the Scaffold

This nicotinic acid derivative forms the "warhead" of one of the most potent and selective WDR5 chemical probes, OICR-9429 .[8] The final inhibitor is an amide formed between the carboxylic acid of our title compound and a complex biphenyl amine side chain.

-

The Pyridinone Core: The 6-oxo-pyridinone tautomer is critical for binding. The N-H and C=O groups act as both hydrogen bond donors and acceptors, allowing the scaffold to form multiple, high-affinity hydrogen bonds with key amino acid residues in the arginine-binding "WIN" pocket of WDR5. This mimics the natural interaction of the MLL1 peptide.

-

The Carboxylic Acid (Position 3): This serves as the chemical handle for attaching the rest of the inhibitor. Its position is vital for orienting the side chain correctly to occupy other subsites within the WDR5 binding cleft, thereby increasing potency and selectivity.

-

The Trifluoromethyl Group (Position 4): The electron-withdrawing nature of the CF₃ group significantly lowers the pKa of the pyridinone N-H, making it a better hydrogen bond donor. Furthermore, the CF₃ group can enhance metabolic stability, increase lipophilicity to improve cell permeability, and engage in favorable non-covalent interactions (e.g., dipole-dipole) within the protein pocket. Its placement at the 4-position is a key feature of the highly optimized OICR-9429 inhibitor.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

References

-

Aho, T., et al. (2019). WDR5 is a critical cofactor for N-Myc-driven tumorigenesis. Cancer Discovery, 9(11), 1636-1655. Available at: [Link]

-

Cao, F., et al. (2021). Design, Synthesis and Evaluation of WD-repeat containing protein 5 (WDR5) degraders. bioRxiv. Available at: [Link]

-

Chen, J., et al. (2020). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 63(8), 4315-4333. Available at: [Link]

-

Feng, Z., et al. (2024). Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Geffen, Y., et al. (2022). WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma. bioRxiv. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID. Retrieved from [Link]

-

Getlik, M., et al. (2016). Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). Journal of Medicinal Chemistry, 59(6), 2478-2496. Available at: [Link]

-

Harris, R. K., et al. (2000). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

-

Karatas, H., et al. (2013). High-Affinity, Small-Molecule Peptidomimetic Inhibitors of the MLL1-WDR5 Protein-Protein Interaction. Journal of the American Chemical Society, 135(2), 669-682. Available at: [Link]

-

Kervarec, N., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 5133. Available at: [Link]

-

Li, D. D., et al. (2018). Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. Journal of Medicinal Chemistry, 61(21), 9579-9601. Available at: [Link]

-

Mobli, M., & Hoye, T. R. (2014). The Sadtler and SDBS Spectral Libraries—Indispensable Resources for the Practicing Spectroscopist. Organic Letters, 16(18), 4924-4927. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Thilagavathi, R., et al. (2017). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling to Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 94(6), 762-767. Available at: [Link]

-

Williamson, R. T., et al. (2011). J-Coupling constants: structure and conformation. Annual Reports on NMR Spectroscopy, 74, 1-60. Available at: [Link]

-

Yan, J., & Wu, J. (2017). 19F-NMR in Target-based Drug Discovery. Current Topics in Medicinal Chemistry, 17(23), 2640-2646. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. 6-Hydroxy-4-trifluoromethylnicotinic acid | C7H4F3NO3 | CID 2782930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid and its Derivatives: Targeting the WDR5 Epigenetic Node

This guide provides a detailed exploration of the molecular mechanism of action for 6-hydroxy-4-(trifluoromethyl)nicotinic acid and its derivatives. Moving beyond a surface-level description, we delve into the core biological target and the downstream consequences of its modulation, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Our analysis is grounded in the latest scientific findings, focusing on the role of this chemical scaffold as a potent inhibitor of the WD repeat-containing protein 5 (WDR5), a critical node in epigenetic regulation and oncogenesis.

Introduction to this compound: A Scaffold for Potent WDR5 Inhibition

This compound is a heterocyclic organic compound with the chemical formula C₇H₄F₃NO₃. While this molecule itself is a valuable building block in medicinal chemistry, its true significance in a pharmacological context is realized through its derivatives. Notably, the core structure of this compound is a key component of highly potent and selective small-molecule inhibitors of WD repeat-containing protein 5 (WDR5). A prime example is the well-characterized WDR5 inhibitor, OICR-9429, which incorporates the 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide moiety, a tautomeric amide of this compound.[1] This guide will, therefore, focus on the mechanism of action of this class of compounds as WDR5 inhibitors.

The Central Target: WD Repeat-Containing Protein 5 (WDR5)

WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It functions as a critical scaffolding protein, bringing together various proteins into functional complexes.[2] Its primary and most studied role is as a core component of the mixed-lineage leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes.[3][4][5] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), an epigenetic mark strongly associated with actively transcribed genes.

Beyond its role in histone methylation, WDR5 serves as a crucial interaction hub for a variety of other proteins, including the MYC family of oncoproteins.[5][6] The interaction between WDR5 and c-MYC is essential for the recruitment of MYC to chromatin and the subsequent activation of its oncogenic transcriptional program. Given its central role in gene regulation and its frequent dysregulation in various cancers, WDR5 has emerged as a high-value therapeutic target.[3][5]

The Core Mechanism of Action: Disrupting the WDR5-Protein Interface

The primary mechanism of action of this compound derivatives is the competitive inhibition of a specific protein-protein interaction site on WDR5 known as the "WIN" (WDR5-Interaction) site.[2][7]

Binding to the WDR5 WIN Site

The WIN site is a well-defined pocket on the surface of WDR5 that is recognized by a conserved arginine-containing motif present in its binding partners, including MLL1. Small-molecule inhibitors, such as those derived from this compound, are designed to bind with high affinity to this WIN site, thereby physically blocking the binding of endogenous proteins.[2][7]

Downstream Consequences of WDR5 Inhibition

The blockade of the WDR5 WIN site initiates a cascade of downstream events, ultimately leading to anti-proliferative effects in cancer cells.

-

Inhibition of Histone H3K4 Methylation: By preventing the interaction between WDR5 and the MLL1 complex, these inhibitors effectively suppress the HMT activity of the complex.[1] This leads to a reduction in the levels of H3K4me3 at the promoter regions of target genes, thereby downregulating their expression.[4]

-

Displacement of WDR5 and MYC from Chromatin: WDR5 inhibitors have been shown to displace WDR5 from chromatin at specific gene loci.[2][5][7] In cancers driven by MYC, where the WDR5-MYC interaction is critical, these inhibitors also lead to the eviction of MYC from the promoters of its target genes.

-

Suppression of Ribosome Biogenesis and Induction of Nucleolar Stress: A significant consequence of WDR5 inhibition is the downregulation of genes involved in ribosome biogenesis and protein synthesis.[7][8] This leads to a reduction in the cell's translational capacity, inducing a state of "nucleolar stress." This stress response can, in turn, activate tumor suppressor pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis.[5][7]

Visualizing the Mechanism: A Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the central role of WDR5 and the mechanism of its inhibition by derivatives of this compound.

Caption: WDR5 inhibition pathway by this compound derivatives.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a framework for confirming the molecular interactions and cellular consequences of treating with a this compound-based WDR5 inhibitor.

Quantitative Data Summary Table

The following table summarizes the expected quantitative outcomes from the proposed validation experiments.

| Experiment | Metric | Expected Result with WDR5 Inhibitor |

| WDR5-MLL1 Interaction Assay | IC₅₀ | Low nanomolar to micromolar range |

| Chromatin Immunoprecipitation (ChIP-qPCR) | Fold Enrichment of WDR5 at Target Gene Promoters | Significant reduction compared to vehicle control |

| Quantitative Real-Time PCR (qRT-PCR) | Relative mRNA Expression of Ribosomal Protein Genes | Dose-dependent decrease in expression |

| Cell Viability Assay | GI₅₀ | Potent growth inhibition in sensitive cancer cell lines |

| Apoptosis Assay (e.g., Caspase-3/7 activity) | Fold Increase in Apoptosis | Significant increase compared to vehicle control |

Detailed Experimental Protocols

Objective: To quantify the inhibitory effect of the compound on the interaction between WDR5 and the MLL1 peptide.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the this compound derivative in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Prepare solutions of biotinylated MLL1 peptide, GST-tagged WDR5 protein, AlphaLISA GST Acceptor beads, and Streptavidin Donor beads in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the compound dilutions.

-

Add the GST-WDR5 protein and biotin-MLL1 peptide mixture to each well.

-

Incubate at room temperature for 60 minutes.

-

Add the AlphaLISA GST Acceptor beads and incubate in the dark for 60 minutes.

-

Add the Streptavidin Donor beads and incubate in the dark for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Objective: To determine if the WDR5 inhibitor displaces WDR5 from the chromatin of target gene promoters in cells.

Methodology:

-

Cell Treatment and Cross-linking:

-

Culture a sensitive cancer cell line (e.g., MV4;11) to 80-90% confluency.

-

Treat the cells with the WDR5 inhibitor or vehicle (DMSO) for a specified time (e.g., 4-24 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-WDR5 antibody or an IgG control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the promoter regions of known WDR5 target genes (e.g., RPL11, RPS13) and a negative control region.

-

Calculate the fold enrichment of WDR5 at each locus relative to the IgG control and normalized to the input chromatin.

-

Conclusion

This compound serves as a foundational scaffold for a class of potent and selective WDR5 inhibitors. The mechanism of action of these compounds is centered on the disruption of the WDR5-protein interface, specifically at the WIN site. This inhibition leads to a cascade of downstream effects, including the suppression of histone methylation, displacement of WDR5 and oncogenic partners like MYC from chromatin, and the induction of nucleolar stress through the downregulation of ribosome biogenesis. This multifaceted mechanism underscores the therapeutic potential of this compound derivatives in cancers that are dependent on WDR5 activity. The experimental framework provided in this guide offers a robust approach for the further investigation and validation of this important class of epigenetic modulators.

References

- 1. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its established applications as a synthetic precursor, explore its potential intrinsic bioactivities based on its structural motifs, and provide detailed experimental protocols for its investigation.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound belonging to the pyridine carboxylic acid family. Its structure is characterized by a pyridine ring substituted with a hydroxyl group, a carboxylic acid group, and a trifluoromethyl (CF3) group. This combination of functional groups, particularly the electron-withdrawing and lipophilic CF3 moiety, makes it a valuable and versatile building block in modern medicinal and agricultural chemistry[1][2]. While primarily recognized for its role as a key intermediate, the inherent structural features suggest a potential for direct biological activity.

The trifluoromethyl group is a highly valued substituent in drug design due to its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability and binding affinity of molecules[2]. The nicotinic acid (a form of Vitamin B3) backbone is, in itself, biologically active, famously known for its lipid-modifying effects[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 849020-87-7 | [5] |

| Molecular Formula | C₇H₄F₃NO₃ | [6] |

| Molecular Weight | 207.11 g/mol | [6] |

| Melting Point | 302-305°C (decomposes) | [7] |

| Appearance | White to off-white powder | [8] |

Core Application: A Scaffold for WDR5-Protein Interaction Inhibitors

The most significant and well-documented biological application of this compound is its use as a critical starting material for the synthesis of potent inhibitors of the WD40-repeat-containing protein 5 (WDR5)[7].

The Role of WDR5 in Disease

WDR5 is a scaffold protein that is a core component of several histone methyltransferase (HMT) complexes, most notably the SET1/MLL (Mixed Lineage Leukemia) family. It does not possess enzymatic activity itself but is essential for the assembly and function of these complexes. WDR5 uses a central "WIN" (WDR5-interacting) site to bind to a specific arginine-containing motif on its partner proteins, including the MLL1 protein. By facilitating the methylation of histone H3 at lysine 4 (H3K4), the MLL1 complex plays a crucial role in regulating the transcription of target genes involved in hematopoietic stem cell development and self-renewal.

In certain cancers, particularly acute leukemias, chromosomal translocations involving the MLL1 gene create oncogenic fusion proteins. These fusion proteins aberrantly recruit the WDR5-containing HMT complex to target genes, leading to their sustained expression and driving leukemogenesis. Therefore, disrupting the critical protein-protein interaction (PPI) between WDR5 and the MLL1 fusion protein is a validated therapeutic strategy.

Mechanism of Action of Derived Inhibitors

N-aryl and heteroarylcarboxamides synthesized from this compound function as competitive inhibitors that block the WIN site of WDR5[7]. By occupying this pocket, they prevent the binding of MLL1 and its oncogenic fusion partners, leading to the disassembly of the HMT complex. This results in the loss of H3K4 methylation at target gene promoters, suppression of oncogenic gene expression, and induction of apoptosis in MLL-rearranged leukemia cells.

Figure 1: Mechanism of WDR5 Inhibition. Inhibitors derived from this compound block the WDR5-MLL1 interaction, preventing H3K4 methylation and oncogenic gene transcription.

Hypothesized Bioactivity Profile: A Nicotinic Acid Analogue

Given its structural similarity to nicotinic acid (niacin), it is logical to hypothesize that this compound or its simple derivatives could possess intrinsic biological activities, particularly in lipid metabolism.

Potential Modulation of Lipid Metabolism

Nicotinic acid is a well-established lipid-modifying agent that reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol[3][9]. Its primary mechanism involves acting as an agonist for the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂, also known as GPR109A) , which is highly expressed in adipocytes (fat cells)[4].

Activation of HCA₂ by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling inhibits the hormone-sensitive lipase, resulting in decreased mobilization of free fatty acids from adipose tissue to the liver. A lower influx of fatty acids reduces the liver's synthesis of triglycerides and subsequent production of VLDL and LDL particles[3][9]. It is plausible that this compound could interact with HCA₂ or related receptors, although its substituent groups would likely alter its potency and selectivity.

Figure 2: The HCA₂ receptor signaling pathway, a potential target for nicotinic acid analogues.

Experimental Protocols for Biological Screening

To validate the biological activities discussed, the following detailed protocols are provided as a guide for researchers.

Protocol 1: WDR5-MLL1 Interaction Assay (TR-FRET)

This biochemical assay quantifies the ability of a compound to disrupt the WDR5-MLL1 protein-protein interaction.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium (Tb)-conjugated anti-GST antibody binds to a GST-tagged WDR5 protein (the donor), and a fluorescently-labeled (e.g., BODIPY) biotinylated MLL1 peptide binds to streptavidin-d2 (the acceptor). When in proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.

-

Materials:

-

Recombinant GST-tagged human WDR5 protein.

-

Biotinylated MLL1 peptide (sequence containing the WIN motif).

-

LanthaScreen™ Tb-anti-GST Antibody (or similar).

-

Streptavidin-d2 (or similar fluorescent acceptor).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

384-well, low-volume, non-binding black plates.

-

Test compound (this compound or its derivatives) dissolved in DMSO.

-

-

Methodology:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM to 1 nM.

-

In the assay plate, add 50 nL of the compound dilutions. Add 50 nL of DMSO for positive (no inhibition) and negative (no protein) controls.

-

Prepare a 2X solution of GST-WDR5 and Tb-anti-GST antibody in assay buffer. Add 5 µL to each well. Incubate for 15 minutes at room temperature.

-

Prepare a 2X solution of biotin-MLL1 peptide and Streptavidin-d2 in assay buffer. Add 5 µL to each well to initiate the reaction.

-

Seal the plate and incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor/Donor) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

-

Figure 3: Experimental workflow for a TR-FRET based WDR5-MLL1 interaction assay.

Protocol 2: Cellular Proliferation Assay in MLL-rearranged Leukemia Cells

This assay assesses the functional effect of WDR5 inhibition on cancer cell viability.

-

Principle: The viability of cells is measured after a prolonged incubation with the test compound. A reduction in viability indicates cytotoxic or cytostatic effects.

-

Materials:

-

MV4-11 or MOLM-13 human leukemia cell lines (contain MLL translocations).

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well clear-bottom, black-walled cell culture plates.

-

Test compound dissolved in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay).

-

-

Methodology:

-

Seed MV4-11 cells at a density of 10,000 cells/well in 90 µL of medium in the 96-well plate.

-

Prepare serial dilutions of the test compound. Add 10 µL of the 10X compound solution to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Summary and Future Perspectives

This compound is a compound of significant interest, not for its intrinsic bioactivity, but as a highly valuable scaffold for constructing targeted therapeutics. Its primary role in the development of WDR5-MLL1 interaction inhibitors places it at the forefront of epigenetic drug discovery, particularly for treating MLL-rearranged leukemias[7].

The structural relationship to nicotinic acid suggests a plausible, yet unexplored, potential for this molecule to interact with pathways governing lipid metabolism, such as the HCA₂ receptor system. Further investigation is warranted to screen this compound and its derivatives against a panel of G-protein coupled receptors and to evaluate its potential antioxidant properties, as seen in other nicotinic acid derivatives[10].

Future research should focus on leveraging this core structure to develop new chemical entities with improved potency, selectivity, and pharmacokinetic properties for both established (WDR5) and novel biological targets.

References